![molecular formula C23H21N3O6S B2540038 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 866015-81-8](/img/no-structure.png)

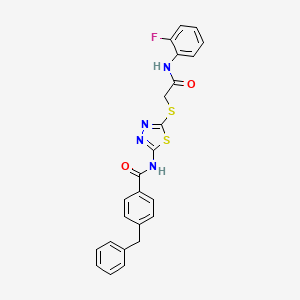

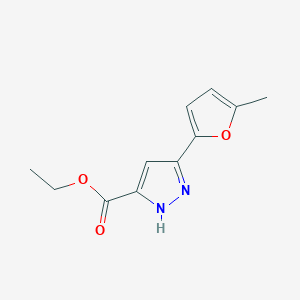

3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)propanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various intermediates. In the case of the compound "3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)propanamide," although not directly synthesized in the provided papers, we can infer from similar compounds that its synthesis would likely involve a series of condensation, cyclization, and functional group transformations. For instance, the synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues involved microwave-accelerated multi-step synthesis, starting from 3-amino-6-methoxybenzothiophene-2-carbonitrile precursors . Similarly, the synthesis of related pyrimidine and thiadiazole compounds involved multistep reactions starting from a dimethoxy-pyrimidinyl-oxy-benzaldehyde, followed by reactions with aminothiourea and ring closure to yield the desired thiadiazole . These methods suggest that the synthesis of the compound would also be complex and require careful planning of each synthetic step.

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a thieno[3,2-d]pyrimidin ring, which is a bicyclic system containing nitrogen and sulfur atoms. This core structure is likely to influence the compound's electronic properties and reactivity. The presence of a formyl group and a methoxy substituent on the benzyl portion of the molecule suggests potential sites for further chemical modification. The N-(2-furylmethyl)propanamide moiety could contribute to the molecule's overall conformation and possibly its interaction with biological targets. The molecular structures of analogues such as benzenesulfonamides and benzo[b]thieno[3,2-d]pyrimidin-4-amines provide insights into the potential reactivity and interaction patterns of similar compounds .

Chemical Reactions Analysis

The compound "3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)propanamide" contains functional groups that are reactive in nature. The formyl group could undergo nucleophilic addition reactions, potentially leading to the formation of alcohols or Schiff bases. The methoxy group might be involved in demethylation reactions under certain conditions. The thieno[3,2-d]pyrimidin ring could participate in electrophilic aromatic substitution reactions, given the presence of electron-donating groups that activate the ring. The propanamide moiety could be involved in hydrolysis reactions under acidic or basic conditions, leading to the formation of carboxylic acids and amines. The synthesis of related compounds involved reactions such as condensation and cyclization, which could also be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both polar and nonpolar groups within the molecule suggests that it would have a certain degree of solubility in organic solvents and possibly in water, depending on the pH and ionic strength of the solution. The compound's melting point, boiling point, and stability would be determined by the strength of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The electronic properties of the thieno[3,2-d]pyrimidin ring and the substituents attached to it would affect the compound's UV-Vis absorption and fluorescence characteristics, which could be useful in analytical applications. The bioactivity studies on related compounds indicate that such molecules can exhibit biological activities such as cytotoxicity and enzyme inhibition, which suggests that the compound may also possess similar properties .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-formyl-2-methoxybenzaldehyde with 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-5-carboxylic acid ethyl ester, followed by the reaction of the resulting intermediate with 2-furylmethylamine and subsequent deprotection to yield the final product.", "Starting Materials": [ "5-formyl-2-methoxybenzaldehyde", "2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-5-carboxylic acid ethyl ester", "2-furylmethylamine" ], "Reaction": [ "Step 1: Condensation of 5-formyl-2-methoxybenzaldehyde with 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-5-carboxylic acid ethyl ester in the presence of a suitable condensing agent such as triethylamine or N,N'-dicyclohexylcarbodiimide to yield the intermediate product.", "Step 2: Reaction of the intermediate product with 2-furylmethylamine in the presence of a suitable coupling agent such as N,N'-diisopropylcarbodiimide or N,N'-dicyclohexylcarbodiimide to yield the protected final product.", "Step 3: Deprotection of the protected final product using a suitable deprotecting agent such as hydrochloric acid or trifluoroacetic acid to yield the final product." ] } | |

CAS 编号 |

866015-81-8 |

产品名称 |

3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)propanamide |

分子式 |

C23H21N3O6S |

分子量 |

467.5 |

IUPAC 名称 |

3-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide |

InChI |

InChI=1S/C23H21N3O6S/c1-31-19-5-4-15(14-27)11-16(19)13-26-18-7-10-33-21(18)22(29)25(23(26)30)8-6-20(28)24-12-17-3-2-9-32-17/h2-5,7,9-11,14H,6,8,12-13H2,1H3,(H,24,28) |

InChI 键 |

AOTKMWNFJKEROP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)SC=C3 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]-4-hydroxy-1H-isoindole-1,3(2H)-dione](/img/structure/B2539960.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B2539961.png)

![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide](/img/structure/B2539963.png)

![Methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2539964.png)

![3,4-Dimethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2539966.png)

![3-(2-methoxyethyl)-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2539976.png)